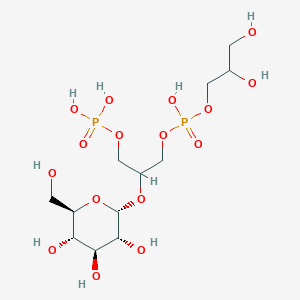
alpha-D-Glucosylpoly(glycerol phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-alpha-D-glucosyl poly(glycerol phosphate) macromolecule is a poly(glycerol phosphate) macromolecule having alpha-D-glucosyl residues at the secondary hydroxy groups on the repeating units. It is a poly(glycerol phosphate) macromolecule and a glycopolymer macromolecule.
Applications De Recherche Scientifique
Crystal Structures of Enzymes Involved in Related Processes
- Glycerol 3-Phosphate Dehydrogenase (GPD1) in Humans : This enzyme is crucial in the biological conversion of dihydroxyacetone to glycerol-3-phosphate. The crystal structure of GPD1 provides insights into its two distinct domains and its electrophilic catalytic mechanism, which may be relevant for understanding similar processes involving alpha-D-Glucosylpoly(glycerol phosphate) (Ou et al., 2006).
Glycosyl Transfer and Synthesis
- Oligosaccharide Synthesis with Glycosyl Phosphates : The efficient synthesis of alpha- and beta-glycosyl phosphates and their use as glycosylating agents for various linkages can provide insights into the synthesis and manipulation of alpha-D-Glucosylpoly(glycerol phosphate) (Plante et al., 2001).
Enzyme-Substrate Interactions
- Cellobiose Phosphorylase from Cellulomonas Uda : This study on glucosyl transfer and enzyme-substrate interactions could be relevant for understanding similar interactions in compounds like alpha-D-Glucosylpoly(glycerol phosphate) (Nidetzky et al., 2000).
Starch Phosphorylation
- Alpha-Glucan, Water Dikinase in Plants : This enzyme is involved in the phosphorylation of starch, a process that may have parallels in the phosphorylation mechanisms of alpha-D-Glucosylpoly(glycerol phosphate) (Mikkelsen et al., 2004).
General Acid-Base Catalysis
- Alpha-Glucan Phosphorylases : This research explores the glucosyl transfer from D-glucal, a reaction catalyzed by alpha-glucan phosphorylases. Understanding these mechanisms can shed light on similar processes in alpha-D-Glucosylpoly(glycerol phosphate) (Klein et al., 1982).
Structural Analyses of Polymers
- Hexasaccharide 1-Phosphate Polymer from Arthrobacter Uda : The study of this polymer, which combines features of teichuronic acids and glycosyl 1-phosphate polymers, could be relevant for understanding the structure and function of alpha-D-Glucosylpoly(glycerol phosphate) (Potekhina et al., 2012).
Propriétés
Nom du produit |
alpha-D-Glucosylpoly(glycerol phosphate) |
|---|---|
Formule moléculaire |
C12H26O16P2 |
Poids moléculaire |
488.27 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl [3-phosphonooxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C12H26O16P2/c13-1-6(15)3-25-30(22,23)26-5-7(4-24-29(19,20)21)27-12-11(18)10(17)9(16)8(2-14)28-12/h6-18H,1-5H2,(H,22,23)(H2,19,20,21)/t6?,7?,8-,9-,10+,11-,12+/m1/s1 |
Clé InChI |
CVGGAOGCVJSXBB-XMDCDNQBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(COP(=O)(O)O)COP(=O)(O)OCC(CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(COP(=O)(O)O)COP(=O)(O)OCC(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)
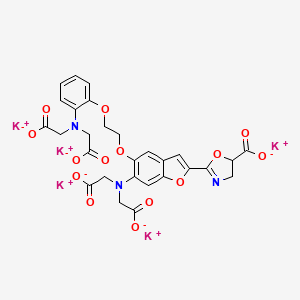
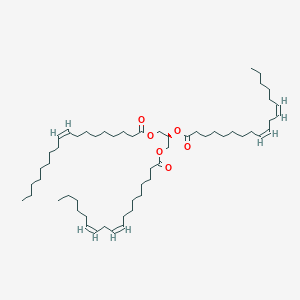
![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)

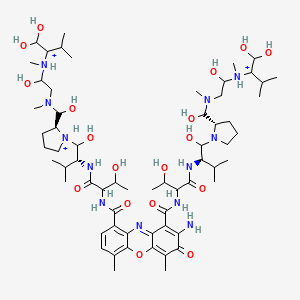

![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1263311.png)

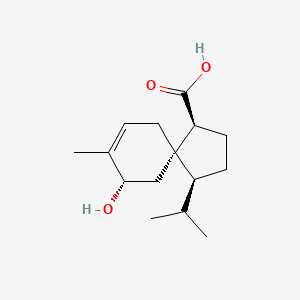
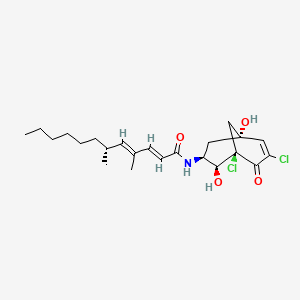
![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)
![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)